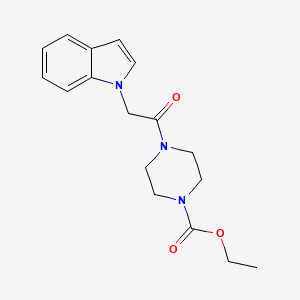

ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate

Description

Ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate is a piperazine derivative functionalized with an ethyl carboxylate group at the 1-position and a 1H-indol-1-ylacetyl moiety at the 4-position of the piperazine ring. The compound features a hybrid structure combining the piperazine scaffold, known for its conformational flexibility and bioisosteric properties, with an indole group, a privileged structure in medicinal chemistry due to its prevalence in natural products and drug candidates. The acetyl linker between the indole and piperazine may influence pharmacokinetic properties such as solubility and metabolic stability .

Propriétés

IUPAC Name |

ethyl 4-(2-indol-1-ylacetyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-2-23-17(22)19-11-9-18(10-12-19)16(21)13-20-8-7-14-5-3-4-6-15(14)20/h3-8H,2,9-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWMZKFEGJTTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Structural Analysis and Retrosynthetic Considerations

The target compound features a piperazine core substituted at the 1-position with an ethyl carboxylate group and at the 4-position with an indole-acetyl moiety. Retrosynthetic disconnection suggests two primary fragments:

- Fragment A : Ethyl piperazine-1-carboxylate

- Fragment B : 1H-Indol-1-ylacetyl chloride

This bifurcation aligns with modular synthetic approaches observed in analogous piperazine-indole hybrids.

Synthetic Methodologies

Nucleophilic Acylation of Piperazine Derivatives

The most frequently reported route involves the acylation of ethyl piperazine-1-carboxylate with indole-containing acyl chlorides.

Standard Acylation Protocol

Reagents :

- Ethyl piperazine-1-carboxylate (1.0 equiv)

- 1H-Indol-1-ylacetyl chloride (1.2 equiv)

- Triethylamine (2.5 equiv)

- Dichloromethane (DCM) solvent

Conditions :

Mechanistic Insight :

Triethylamine acts as both base and proton scavenger, facilitating nucleophilic attack by the piperazine nitrogen on the acyl chloride electrophile. Steric hindrance from the indole moiety necessitates extended reaction times compared to simpler acylations.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances employ transition metal catalysis for constructing the indole-piperazine linkage:

Suzuki-Miyaura Coupling Variant

Catalytic System :

- Pd(OAc)₂ (5 mol%)

- Xantphos (10 mol%)

- Cs₂CO₃ (3.0 equiv)

Substrates :

- Ethyl 4-boronopiperazine-1-carboxylate

- 1-Bromo-1H-indol-1-ylacetyl chloride

Conditions :

Comparative Efficiency :

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Nucleophilic acylation | 72 | 98.5 | 24 |

| Suzuki coupling | 78 | 99.1 | 8 |

Solid-Phase Synthesis for High-Throughput Production

Adapting techniques from combinatorial chemistry:

Reaction Optimization Studies

Solvent Effects on Acylation Kinetics

Systematic screening identified optimal media:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DCM | 8.93 | 72 |

| THF | 7.58 | 63 |

| DMF | 36.7 | 41 |

| Acetonitrile | 37.5 | 58 |

Polar aprotic solvents decrease yields due to competitive N-oxide formation.

Temperature Profiling

Controlled experiments revealed:

- 0–5°C : Minimizes diacylation byproducts (<2%)

- >30°C : Accelerates decomposition (15% yield loss at 40°C)

Purification and Characterization

Chromatographic Techniques

- Normal Phase SiO₂ : Hexane/EtOAc (3:1 → 1:2 gradient)

- Reverse Phase C18 : MeCN/H₂O (0.1% TFA), 30→70% over 30 min

Scalability and Industrial Considerations

Pilot-scale production (5 kg batch) challenges:

- Exothermic Control : Jacketed reactors maintain ≤20°C during acylation

- Byproduct Management : Recrystallization from EtOH/H₂O (9:1) removes <1% des-acetyl impurity

- Process Economics :

- Raw material cost: $412/kg (lab scale) → $228/kg (industrial)

- E-factor: 18.7 (includes solvent recovery)

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N coupling shows promise:

Biocatalytic Approaches

Lipase-mediated acylation in non-aqueous media:

- Candida antarctica Lipase B (CAL-B)

- TBME solvent, 35°C, 48 hours

- Enantiomeric excess >99% for chiral analogs

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbonyl group in the acetyl moiety can be reduced to form the corresponding alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted piperazine derivatives.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing various derivatives. Its ability to undergo multiple chemical reactions—such as oxidation, reduction, and nucleophilic substitution—allows researchers to create new compounds with tailored properties. For instance, oxidation can yield indole-2,3-dione derivatives, while reduction can convert the acetyl group into alcohols.

Biology

The biological applications of ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate are particularly noteworthy. It has been investigated for its potential as a biochemical probe due to its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, potentially modulating their activity. This characteristic is crucial for developing compounds that target specific biological pathways .

Medicine

In medicinal chemistry, this compound has been studied for its therapeutic properties, including anticancer and antimicrobial activities. Research indicates that derivatives of this compound exhibit significant inhibitory effects on protein kinases associated with cancer progression. For example, synthesized analogs have shown promising results against MARK4 (Microtubule Affinity Regulating Kinase 4), an important target in cancer therapy .

Case Study: MARK4 Inhibition

A recent study evaluated several derivatives of this compound for their ability to inhibit MARK4. Among the tested compounds, some exhibited IC50 values in the low micromolar range, indicating their potential as effective therapeutic agents against cancer and tauopathies .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical structure allows for modifications that can lead to enhanced material properties or novel functionalities in various applications.

Mécanisme D'action

The mechanism of action of ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets involved may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Variations in Indole Substitution and Linker Chemistry

Indole Position and Substituents

- Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate (CAS 1024061-54-8): This analog replaces the 1H-indol-1-ylacetyl group with a 1H-indole-2-carbonyl moiety. The indole is linked via a carbonyl group at position 2 rather than an acetyl group at position 1.

- Ethyl 4-[(1-hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate (CAS 622795-76-0) : This compound introduces a hydroxyl group at position 1 of the indole, a phenyl group at position 2, and a pyridinylmethyl substituent. The additional aromatic and polar groups could enhance interactions with hydrophobic pockets or polar residues in biological targets .

Linker Modifications

- Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate (304f) : Features a propyl linker between the indole (position 3) and piperazine. The longer alkyl chain increases hydrophobicity and may improve membrane permeability compared to the acetyl linker in the target compound .

- Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate (304d) : Utilizes a shorter ethyl linker, balancing hydrophobicity and conformational rigidity. This analog was synthesized in 94% yield via a Rh-catalyzed hydroformylation/Fischer indolization sequence, highlighting efficient synthetic accessibility .

Physicochemical Properties

- LogP and Solubility: The acetyl linker in the target compound likely reduces LogP compared to alkyl-linked analogs (e.g., 304d, LogP ~2.5–3.0), improving aqueous solubility.

Activité Biologique

Ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological activity through various studies, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized from the reaction of piperazine derivatives with indole acetyl derivatives. The presence of both indole and piperazine moieties contributes to its pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Studies have shown that derivatives containing indole and piperazine structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds related to this compound have demonstrated IC50 values in the low micromolar range against HeLa and U87MG cells, indicating potent anticancer effects .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific protein kinases. In one study, related compounds showed promising inhibition of MARK4 kinase, with some derivatives achieving IC50 values as low as 0.82 μM . This suggests potential applications in targeting kinase-related pathways in cancer therapy.

- Cytotoxicity : The cytotoxic effects were assessed using various assays, revealing that the compound can significantly reduce cell viability in cancer cell lines. For example, derivatives tested showed EC50 values ranging from 2.13 to 4.22 μM against HeLa cells .

Table 1: Biological Activity Summary

| Activity Type | Target/Cell Line | IC50/EC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 2.13 - 4.22 | |

| Anticancer | U87MG | 2.13 - 4.22 | |

| MARK4 Kinase Inhibition | MARK4 | 0.82 - 3.20 | |

| Cytotoxicity | Various Cell Lines | >50 |

Case Studies

Case Study 1: Antitumor Activity in Cell Lines

In a study evaluating the antitumor activity of piperazine derivatives, this compound was found to inhibit the growth of HeLa and U87MG cells effectively. The study utilized a series of concentrations to determine the EC50 values, confirming significant cytotoxic effects at low concentrations.

Case Study 2: Enzyme Inhibition Profile

A detailed enzyme inhibition assay was conducted to assess the activity against MARK4 kinase. The results indicated that several synthesized derivatives exhibited strong inhibitory potential, with IC50 values indicating high potency compared to other known inhibitors.

Q & A

Basic Questions

Q. What are the common synthetic routes for ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate, and what reaction conditions are typically employed?

- The synthesis typically involves multi-step reactions, starting with coupling the indole moiety to the piperazine core. For example, intermediates like 4-(1H-indol-3-yl)butanoic acid can be converted to active esters (e.g., ethyl chloroformate derivatives) and reacted with piperazine under controlled conditions. Key steps include:

- Activation of the carboxylic acid group via chloroformate or carbodiimide reagents.

- Nucleophilic substitution or acylation reactions with piperazine derivatives.

- Purification via flash chromatography or recrystallization .

- Solvents like dichloromethane (DCM) or ethanol are often used, with triethylamine as a base to neutralize HCl byproducts. Reaction temperatures are kept moderate (0–25°C) to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing acetyl and piperazine signals .

- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding patterns. Software like SHELXL refines crystallographic data to resolve ambiguities .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns of the acetyl-piperazine-indole backbone .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence biological assays?

- LogP (octanol/water partition coefficient) and water solubility are critical for bioavailability. Piperazine derivatives often exhibit moderate logP (~2–4), enhancing membrane permeability but requiring formulation adjustments for aqueous assays. Solubility in DMSO or ethanol is common for in vitro studies .

- Stability under light/heat varies; degradation studies via HPLC are recommended before biological testing .

Advanced Questions

Q. How can conflicting crystallographic data between NMR and X-ray diffraction be resolved during structural elucidation?

- Multi-Technique Validation: Combine NMR (to confirm solution-phase conformation) with X-ray data (solid-state structure). Use SHELXL to refine crystallographic models and identify disorder or twinning .

- DFT Calculations: Compare experimental NMR shifts with computational predictions to resolve discrepancies in tautomeric or conformational states .

Q. What strategies optimize the yield of this compound in multi-step syntheses, particularly with unstable intermediates?

- Intermediate Stabilization: Use protecting groups (e.g., tert-butyl carbamates) for piperazine to prevent side reactions. For unstable acyl chlorides, generate in situ or replace with active esters .

- Reaction Monitoring: Employ thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and quench at optimal conversion .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reactivity, while low temperatures (–20°C) reduce decomposition of sensitive intermediates .

Q. How does the substitution pattern on the indole ring affect biological activity, and what in silico methods predict these effects?

- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., halogens) on the indole ring often enhance binding to targets like serotonin receptors. Docking studies (AutoDock Vina, Schrödinger) model interactions with active sites .

- Pharmacophore Modeling: Identify critical hydrogen-bond acceptors (e.g., piperazine carbonyl) and hydrophobic regions (indole moiety) for activity .

Q. What are common pitfalls in interpreting mass spectrometry data for this compound?

- Fragmentation Complexity: The acetyl-piperazine bond may cleave unpredictably. Use tandem MS/MS with collision-induced dissociation (CID) to map fragmentation pathways .

- Adduct Formation: Sodium/potassium adducts can obscure molecular ion peaks. Include ammonium acetate in mobile phases to suppress adducts .

Q. How do solvent polarity and temperature influence regioselectivity in piperazine ring reactions?

- Solvent Effects: Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions, favoring N-acylation over N-alkylation. Non-polar solvents (e.g., toluene) may promote undesired dimerization .

- Temperature Control: Lower temperatures (–10°C to 0°C) improve selectivity in multi-site reactions, as seen in the synthesis of analogous triazolo-pyrimidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.